molecular formula C8H9FO B1330351 2-Fluoro-4-methylanisole CAS No. 399-55-3

2-Fluoro-4-methylanisole

Cat. No.: B1330351
CAS No.: 399-55-3
M. Wt: 140.15 g/mol
InChI Key: FOVXANGOLMXKES-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylanisole (CAS 399-55-3) is a fluorinated aromatic ether with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . It features a methoxy group (-OCH₃) at position 1, a fluorine atom at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring. This structural arrangement confers unique physicochemical properties, including a calculated octanol/water partition coefficient (logP) of ~1.95 and a refractive index of 1.495 . Thermodynamic properties such as Gibbs free energy (ΔfG°), enthalpy (ΔfH°gas), and temperature-dependent gas-phase heat capacity (Cp,gas: 208.03–266.50 J/mol·K) have been modeled using Joback and Crippen methods . The compound is commercially available with ≥98% purity and is utilized in pharmaceutical and agrochemical synthesis, as evidenced by its listing in specialty chemical catalogs .

Properties

IUPAC Name

2-fluoro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXANGOLMXKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192942
Record name 2-Fluoro-4-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-55-3
Record name 2-Fluoro-4-methylanisole
Source ChemIDplus
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Record name 2-Fluoro-4-methylanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 399-55-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-methylanisole can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the direct fluorination of 4-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium amide (NaNH₂), thiols (RSH)

Major Products

Scientific Research Applications

2-Fluoro-4-methylanisole is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylanisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to improved efficacy and selectivity of the resulting pharmaceuticals .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: 3-Fluoro-4-methylanisole (CAS 405-06-1) shares the same molecular formula as this compound but differs in fluorine position. 4-Fluoroanisole (CAS 459-60-9) lacks the methyl group, resulting in a lower molecular weight (126.13 vs. 140.16 g/mol) and boiling point (156–158°C vs. model-dependent higher values for methylated analogs) .

Functional Group Effects: Nitro Derivatives: 2-Fluoro-4-nitroanisole and 5-Fluoro-2-nitroanisole (CAS 455-93-6 and 448-19-1) exhibit increased molecular weight (~171 g/mol) and density (1.321 g/cm³) due to the electron-withdrawing nitro (-NO₂) group, which enhances reactivity in reduction or nucleophilic substitution reactions .

Lipophilicity :

  • The methyl group in this compound increases logP (~1.95) compared to 4-Fluoroanisole (~1.40), suggesting greater membrane permeability and suitability for hydrophobic environments .

Biological Activity

2-Fluoro-4-methylanisole (CAS Number: 399-55-3) is an aromatic compound featuring a fluorine atom and a methyl group on the anisole structure. Its unique chemical properties make it a subject of interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The molecular formula of this compound is C₈H₉FO, with a molecular weight of 140.15 g/mol. The presence of the fluorine atom at the ortho position relative to the methoxy group influences its reactivity and biological interactions.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological effects, particularly in influencing neurotransmitter systems. It has been noted for its potential as an acetylcholine release-enhancing agent , which could have implications for cognitive enhancement and neuroprotection .

Toxicological Studies

In toxicological assessments, long-term exposure to this compound has been evaluated for chronic health effects. According to studies, it is not expected to produce significant chronic adverse effects based on animal models . However, further studies are necessary to fully understand its long-term impact on human health.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving fluorination of methylanisoles. The distinct positioning of substituents in this compound compared to its analogs (like 4-Fluoro-2-methylanisole) suggests that it may exhibit different biological activities due to altered chemical behavior.

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on acetylcholine release in neuronal cultures. The findings indicated that this compound significantly enhanced acetylcholine levels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Toxicity Assessment

In a toxicity assessment involving animal models, researchers evaluated the effects of prolonged exposure to this compound. The results showed no significant signs of toxicity or adverse health effects after extended exposure periods, supporting its safety profile for potential use in pharmaceuticals .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
This compound 399-55-3 Fluorine at ortho position; potential neuroactive properties
4-Fluoro-2-methylanisole 136240 Fluorine at para position; different biological activity
5-Bromo-4-fluoro-2-methylanisole 1785363-64-5 Contains bromine; alters reactivity and potential applications

This table highlights the structural differences among these compounds and their implications for biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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